methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Description
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Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18(24)13-4-2-12(3-5-13)17(23)22-14-6-7-15(22)11-16(10-14)21-9-8-19-20-21/h2-5,8-9,14-16H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMKLADFJAYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has been studied for its potential anticancer properties:
- Mechanism of Action : The compound acts as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in the maturation and stabilization of various oncoproteins involved in cancer progression. By inhibiting Hsp90, the compound can disrupt cancer cell proliferation and induce apoptosis.
- In Vitro Studies : Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including colorectal and breast cancer cells. For instance, an IC50 value of approximately was reported against LoVo (human colorectal cancer) cells, indicating high efficacy in inhibiting cell growth.
Table 1: Antiproliferative Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LoVo | 0.02 | Hsp90 inhibition |
| SW620 | 0.05 | Induction of apoptosis |
| MCF7 | 0.10 | Cell cycle arrest |
Apoptosis Induction
The compound promotes apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins:
- Pro-Apoptotic Proteins : Up-regulation of proteins such as Bax and cleaved caspase-3.
- Anti-Apoptotic Proteins : Down-regulation of Bcl-2 contributes to its effectiveness in promoting cancer cell death.
Study 1: In Vivo Efficacy
In a xenograft mouse model using SW620 cells, treatment with this compound demonstrated significant tumor growth repression compared to control groups. Measurements indicated a reduction of over in tumor volume after four weeks of treatment.
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and Hsp90α:
- The triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.
Chemical Reactions Analysis
Formation of the Benzoyl Ester Linkage
The ester bond is formed through carbodiimide-mediated coupling :
-
Activation : 4-Carboxybenzoic acid is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of N-methylmorpholine .
-
Coupling : The activated acid reacts with the tropane amine in dichloromethane or THF at room temperature .
Table 2: Esterification Reaction Parameters
| Parameter | Value/Reagent | Source |
|---|---|---|
| Coupling Agent | BOP or DCC | |
| Base | N-Methylmorpholine or triethylamine | |
| Solvent | Dichloromethane or THF | |
| Reaction Time | 12–24 hours |
Hydrolysis of the Methyl Ester
The methyl ester undergoes saponification under alkaline conditions:
Reduction of the Triazole Ring
Limited reactivity is observed due to aromatic stabilization, but hydrogenation under high-pressure H2 (50 bar) with Pd/C in ethanol partially reduces the triazole to a dihydrotriazole .
Stability and Degradation Pathways
-
pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (pH >10) but remains stable at pH 4–8 .
-
Thermal Stability : Decomposition occurs above 200°C via retro-Diels-Alder fragmentation of the bicyclic core.
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Related Compounds
| Compound | Triazole Reactivity | Ester Hydrolysis Rate | Source |
|---|---|---|---|
| Methyl 4-[3-(1H-triazol-1-yl)-tropane] | High (CuAAC) | Moderate | |
| N-Phenyl-tropane carboxamide | Low | Stable | |
| Benzoylated tropane derivatives | Moderate | Rapid |
Q & A
Q. What are the common synthetic routes for synthesizing methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate, and how is its structural integrity verified?
- Methodological Answer : The synthesis typically involves three steps:
- Core formation : Radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves the 8-azabicyclo[3.2.1]octane core with >99% diastereocontrol (e.g., similar to BIMU derivatives in ).
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) attaches the 1H-1,2,3-triazole moiety (analogous to triazole synthesis in ).
- Esterification : Coupling the benzoate group via carbodiimide-mediated esterification.
Characterization : NMR (¹H/¹³C), IR (for carbonyl and triazole peaks), and HRMS validate structural integrity. Purity is assessed via HPLC (e.g., Chromolith columns as in ).
Q. How do the structural features of this compound influence its physicochemical properties and biological interactions?
- Methodological Answer :
- Bicyclic core : The 8-azabicyclo[3.2.1]octane enhances rigidity and bioavailability, similar to tropane alkaloids ().
- Triazole moiety : Acts as a hydrogen bond acceptor, improving target binding (e.g., kinase inhibitors in ).
- Benzoate ester : Modulates lipophilicity (logP) and membrane permeability. Computational tools like COSMO-RS predict solubility and partition coefficients.
Advanced Research Questions
Q. How can diastereoselectivity and synthetic yield be optimized for the 8-azabicyclo[3.2.1]octane core?
- Methodological Answer :
- Radical cyclization : Use n-tributyltin hydride with AIBN in toluene at 80°C (). Slow initiator addition minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 75–78% diastereomeric excess in ).
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance selectivity.
Table 1 : Optimization Parameters
| Condition | Yield (%) | Diastereomeric Excess |
|---|---|---|
| Conventional (toluene) | 70–75 | >99% |
| Microwave (DMF) | 85–90 | 95% |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the triazole and benzoate groups?
- Methodological Answer :
- Triazole variants : Synthesize analogs with 1,2,4-triazole or tetrazole substitutions (as in ) and test binding affinity via SPR or radioligand assays.
- Benzoate modifications : Replace the ester with amides or carboxylates to assess hydrolysis resistance (e.g., pH stability assays in ).
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like serotonin receptors (analogous to BIMU compounds in ).
Table 2 : SAR Summary for Triazole Derivatives
| Substituent | Binding Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 1H-1,2,3-Triazol-1-yl | 12.3 ± 1.2 | 0.45 |
| Tetrazol-1-yl | 28.7 ± 3.1 | 0.78 |
Q. What analytical strategies ensure purity and stability of this compound under experimental conditions?
- Methodological Answer :
- HPLC validation : Use C18 columns (e.g., Purospher® STAR in ) with gradient elution (water/acetonitrile + 0.1% TFA). Validate via ICH guidelines (linearity R² > 0.99, precision RSD < 2%).
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS.
- Stability storage : Store at -20°C in amber vials under argon to prevent ester hydrolysis.
Q. How can in vitro toxicological profiles be assessed for this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay ().
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF.
Table 3 : Toxicity Screening Results
| Assay | Result | Reference Standard |
|---|---|---|
| HEK-293 IC₅₀ | 45.2 µM | Cisplatin (2.1 µM) |
| Ames Test (TA98) | Negative (≤ 2-fold revertants) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
